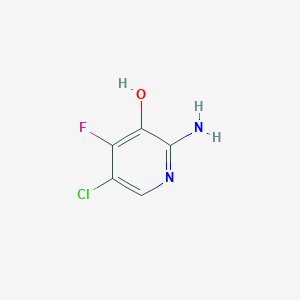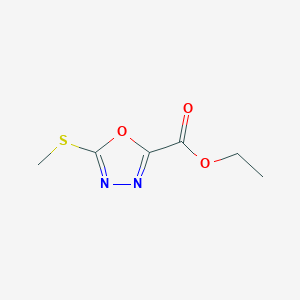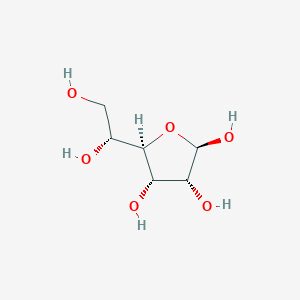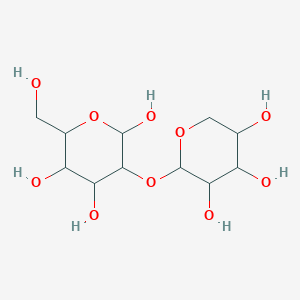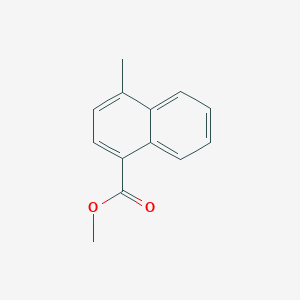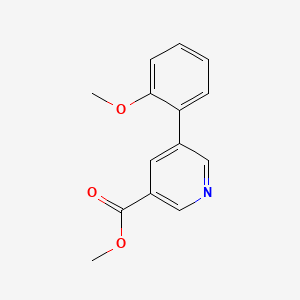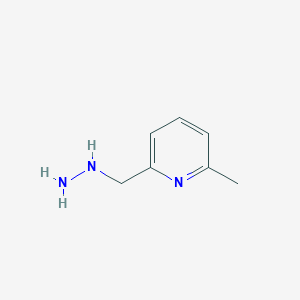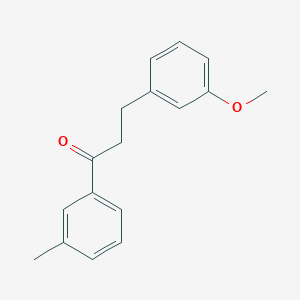
3-(3-Méthoxyphényl)-3'-méthylpropiophénone
Vue d'ensemble
Description
3-(3-Methoxyphenyl)-3’-methylpropiophenone is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a methoxy group (-OCH3) attached to a phenyl ring and a methyl group (-CH3) attached to the propiophenone structure
Applications De Recherche Scientifique
J’ai effectué une recherche sur les applications de recherche scientifique de la « 3-(3-Méthoxyphényl)-3'-méthylpropiophénone », mais il semble qu’il existe peu d’informations disponibles sur ce composé spécifique dans le domaine public. Les résultats de la recherche ont retourné des informations sur des composés connexes, tels que « l’acide 3-méthoxyphénylboronique » et « l’acide 3-(3-méthoxyphényl)propionique », qui sont utilisés comme intermédiaires pharmaceutiques , mais pas sur le composé exact qui vous intéresse.
Mécanisme D'action
Target of Action
Compounds with similar structures, such as 2-amino-4-(3,4-(methylenedioxy)benzylamino)-6-(3-methoxyphenyl)pyrimidine (ambmp), have been found to target tubulin . Tubulin is a protein that forms microtubules, which are essential for maintaining cell structure and facilitating cell division .
Mode of Action
Similar compounds like apocynin have been found to inhibit nadph oxidase activity, preventing the production of superoxide in human agranulocytes or neutrophilic granulocytes . This suggests that 3-(3-Methoxyphenyl)-3’-methylpropiophenone might interact with its targets in a similar manner, leading to changes in cellular processes.
Biochemical Pathways
It’s worth noting that 3-(4-hydroxy-3-methoxyphenyl)propionic acid (hmpa), a metabolite produced by the gut microbiota through the conversion of 4-hydroxy-3-methoxycinnamic acid (hmca), has been found to improve hepatic lipid metabolism via gpr41 . This suggests that 3-(3-Methoxyphenyl)-3’-methylpropiophenone might affect similar pathways and have downstream effects on lipid metabolism.
Pharmacokinetics
A study on hmpa showed that after oral administration, intact and conjugated hmpas were detected in the bloodstream, reaching the maximum concentration in 15 minutes . This suggests that 3-(3-Methoxyphenyl)-3’-methylpropiophenone might have similar ADME properties and bioavailability.
Result of Action
Studies on hmpa have shown that it can enhance grip strength, decrease the plasma level of blood urea nitrogen after exercise, and inhibit muscular lipid metabolism and protein catabolism . These findings suggest that 3-(3-Methoxyphenyl)-3’-methylpropiophenone might have similar effects.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Methoxyphenyl)-3’-methylpropiophenone can be achieved through several methods. One common approach involves the Friedel-Crafts acylation reaction, where 3-methoxyacetophenone is reacted with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods: In an industrial setting, the production of 3-(3-Methoxyphenyl)-3’-methylpropiophenone may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as
Propriétés
IUPAC Name |
3-(3-methoxyphenyl)-1-(3-methylphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O2/c1-13-5-3-7-15(11-13)17(18)10-9-14-6-4-8-16(12-14)19-2/h3-8,11-12H,9-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKJRJRBFZQMSCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)CCC2=CC(=CC=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50644211 | |
| Record name | 3-(3-Methoxyphenyl)-1-(3-methylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50644211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898774-40-8 | |
| Record name | 3-(3-Methoxyphenyl)-1-(3-methylphenyl)-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898774-40-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(3-Methoxyphenyl)-1-(3-methylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50644211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


